REACTION_CXSMILES
|
[BrH:1].[C:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH2:5][CH3:6])([CH3:4])[CH3:3].BrBr>[Fe].S(=O)(O)[O-].[Na+]>[Br:1][C:10]1[CH:9]=[CH:8][C:7]([C:2]([CH2:5][CH3:6])([CH3:3])[CH3:4])=[CH:12][CH:11]=1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
374 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while being heated to a temperature of 50° C
|
Type
|
TEMPERATURE
|
Details
|
The contents of the reactor were then cooled
|
Type
|
STIRRING
|
Details
|
After being stirred for a few moments the reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
The organic layer was then separated
|
Type
|
CUSTOM
|
Details
|
to remove any water present
|
Type
|
CUSTOM
|
Details
|
The liquid phase was then separated
|
Type
|
DISTILLATION
|
Details
|
distilled under a pressure of 0.1 mm of mercury
|
Type
|
CUSTOM
|
Details
|
boiling from 70° to 75° C.
|
Type
|
CUSTOM
|
Details
|
was collected
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |